5-Aminophthalazine-1,4-dione;hydrochloride
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Overview
Description
5-Aminophthalazine-1,4-dione;hydrochloride is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its chemiluminescent properties, making it valuable in analytical chemistry and biological assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminophthalazine-1,4-dione;hydrochloride typically involves the oxidation of luminol (5-amino-2,3-dihydrophthalazine-1,4-dione) using chlorine dioxide. The reaction proceeds in two steps:
- Formation of a luminol-chlorine dioxide adduct.
- Rapid reaction of the adduct with itself or with a second chlorine dioxide molecule to form 5-Aminophthalazine-1,4-dione .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the process likely involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Aminophthalazine-1,4-dione;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized by chlorine dioxide to form chemiluminescent products.
Reduction: It can react with reducing agents, leading to secondary chemiluminescence emissions.
Substitution: The compound can participate in substitution reactions, although specific examples are less documented.
Common Reagents and Conditions
Oxidizing Agents: Chlorine dioxide, hydrogen peroxide
Reducing Agents: Various reducing agents can induce chemiluminescence.
Major Products Formed
Chemiluminescent Products: The oxidation of this compound results in intense chemiluminescence, producing excited 3-aminophthalate
Scientific Research Applications
5-Aminophthalazine-1,4-dione;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Aminophthalazine-1,4-dione;hydrochloride involves its chemiluminescent properties. When oxidized by agents like chlorine dioxide, the compound forms an intermediate that reacts with hydrogen peroxide to produce an intense chemiluminescence. This reaction involves the formation of an open carbon-centred peroxide, which decomposes to yield excited 3-aminophthalate, nitrogen, and oxygen .
Comparison with Similar Compounds
Similar Compounds
Luminol (5-Amino-2,3-dihydrophthalazine-1,4-dione): Shares similar chemiluminescent properties.
N-Aminophthalimides: Structurally related and used in similar applications.
Uniqueness
5-Aminophthalazine-1,4-dione;hydrochloride is unique due to its specific reaction conditions and the intensity of its chemiluminescence. Its ability to produce a strong luminescent signal makes it particularly valuable in sensitive detection methods .
Properties
Molecular Formula |
C8H6ClN3O2 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
5-aminophthalazine-1,4-dione;hydrochloride |
InChI |
InChI=1S/C8H5N3O2.ClH/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2;1H |
InChI Key |
SHHONHUTABWXRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)N=NC2=O.Cl |
Origin of Product |
United States |
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